

"5-Undecynoic acid, 4-oxo-" NMR signal assignment challenges

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Compound of Interest

Compound Name: 5-Undecynoic acid, 4-oxo-

Cat. No.: B15460689

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Technical Support Center: 5-Undecynoic acid, 4-oxo-

Welcome to the technical support center for "5-Undecynoic acid, 4-oxo-". This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the NMR signal assignment of this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the expected ^1H and ^{13}C NMR chemical shifts for 5-Undecynoic acid, 4-oxo-?

A1: The expected chemical shifts are influenced by the various functional groups within the molecule. The electron-withdrawing effects of the carboxylic acid, ketone, and alkyne functionalities result in a downfield shift for nearby protons and carbons. Below is a table of predicted chemical shift ranges.

Data Presentation: Predicted NMR Chemical Shifts for 5-Undecynoic acid, 4-oxo-

Carbon Position	Proton(s)	Predicted ^1H Shift (ppm)	Predicted ^{13}C Shift (ppm)	Notes
1 (COOH)	H	10.0 - 12.0 (broad)	175 - 185	Carboxylic acid proton is acidic and its signal may disappear with D_2O exchange. [1] [2]
2	H_2	2.4 - 2.6	30 - 35	α to carboxylic acid. [1] [3]
3	H_2	2.7 - 2.9	35 - 45	α to ketone. [4] [5]
4 (C=O)	-	-	200 - 210	Ketone carbonyl carbon.
5	H_2	3.0 - 3.2	45 - 55	α to ketone and alkyne.
6 ($\text{C}\equiv$)	-	-	80 - 90	Alkyne quaternary carbon. [6]
7 ($\equiv\text{C}$)	-	-	80 - 90	Alkyne quaternary carbon. [6]
8	H_2	2.1 - 2.3	18 - 22	Propargylic protons.
9	H_2	1.4 - 1.6	30 - 35	Alkyl chain.
10	H_2	1.3 - 1.5	20 - 25	Alkyl chain.
11	H_3	0.8 - 1.0	13 - 15	Terminal methyl group.

Q2: The proton signals for the methylene groups at positions 2, 3, 5, and 8 are overlapping. How can I resolve and assign them?

A2: Signal overlap in the aliphatic region is a common challenge. Here are a few strategies:

- Use a higher field NMR spectrometer: This will increase the dispersion of the signals.
- Try a different deuterated solvent: Solvents like benzene- d_6 can induce different chemical shifts compared to chloroform- d_3 , potentially resolving the overlap.^[7]
- Utilize 2D NMR techniques:
 - COSY (Correlation Spectroscopy): This experiment will show correlations between adjacent protons.^{[8][9][10][11]} For example, the protons at position 2 should show a correlation with the protons at position 3.
 - HSQC (Heteronuclear Single Quantum Coherence): This correlates protons with their directly attached carbons.^{[12][13][14][15][16]} By identifying the chemical shift of the carbon, you can assign the attached proton.
 - HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are 2-4 bonds away.^{[17][18][19][20]} This is particularly useful for assigning protons next to quaternary carbons, like those at position 5 next to the alkyne carbon 6.

Q3: I am not seeing the signals for the quaternary carbons of the alkyne (C6 and C7) or the ketone (C4). Why is this and how can I find them?

A3: Quaternary carbons often exhibit weak signals in ^{13}C NMR spectra due to their long relaxation times and the absence of a Nuclear Overhauser Effect (NOE) enhancement from attached protons. To observe these signals, you can:

- Increase the number of scans: This will improve the signal-to-noise ratio.
- Adjust the relaxation delay (d1): Increasing the delay between pulses allows the quaternary carbons to fully relax, leading to a stronger signal.
- Use an HMBC experiment: The HMBC experiment is excellent for identifying quaternary carbons.^[20] Look for correlations from nearby protons. For example, the protons on C5

should show a correlation to C4 and C6, and the protons on C8 should show a correlation to C7.

Q4: How can I definitively identify the carboxylic acid proton signal?

A4: The carboxylic acid proton signal is typically broad and appears far downfield (10-12 ppm).
[1][2] To confirm its identity, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The acidic carboxylic acid proton will exchange with deuterium, causing its signal to disappear from the spectrum.[7]

Troubleshooting Guides

Issue 1: Poorly resolved or broad peaks in the ¹H NMR spectrum.

- Possible Cause: The sample may be too concentrated, leading to viscosity-related broadening.
 - Solution: Dilute the sample.
- Possible Cause: The spectrometer may need shimming.
 - Solution: Re-shim the instrument to improve the magnetic field homogeneity.
- Possible Cause: The compound may have poor solubility in the chosen solvent.
 - Solution: Try a different deuterated solvent in which the compound is more soluble.[7]

Issue 2: Unexpected peaks in the spectrum.

- Possible Cause: Presence of residual solvent from purification (e.g., ethyl acetate, hexane).
 - Solution: Ensure the sample is thoroughly dried under high vacuum. Co-evaporation with a solvent like dichloromethane can help remove residual ethyl acetate.[7]
- Possible Cause: Contamination with water.
 - Solution: Use fresh, dry NMR solvent. Store solvents over molecular sieves.

- Possible Cause: The compound has degraded.
 - Solution: Check the purity of the sample by another method (e.g., LC-MS) and re-purify if necessary.

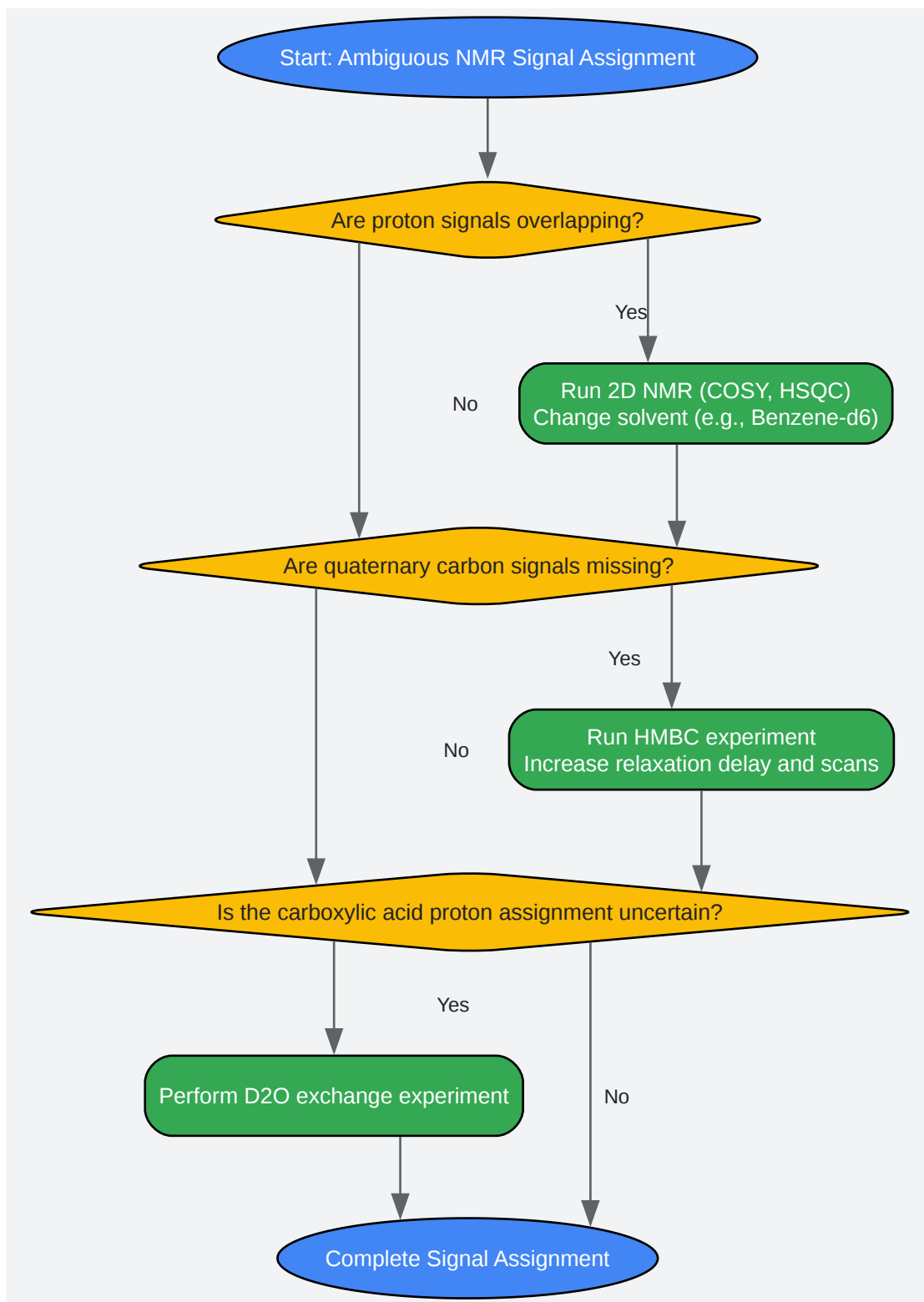
Experimental Protocols

Protocol for NMR Sample Preparation and Data Acquisition

- Sample Preparation:
 - Weigh approximately 5-10 mg of **"5-Undecynoic acid, 4-oxo-"**.
 - Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆). Chloroform-d₃ is a good starting point.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- 1D ¹H NMR Acquisition:
 - Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to obtain good resolution.
 - Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- 1D ¹³C NMR and DEPT Acquisition:
 - Acquire a standard proton-decoupled ¹³C NMR spectrum. A longer relaxation delay (e.g., 5 seconds) and more scans (e.g., 1024 or more) may be needed to observe quaternary carbons.
 - Run DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, and CH carbons.^{[21][22][23][24][25]} In a DEPT-135 spectrum, CH and CH₃ signals are positive, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals appear.

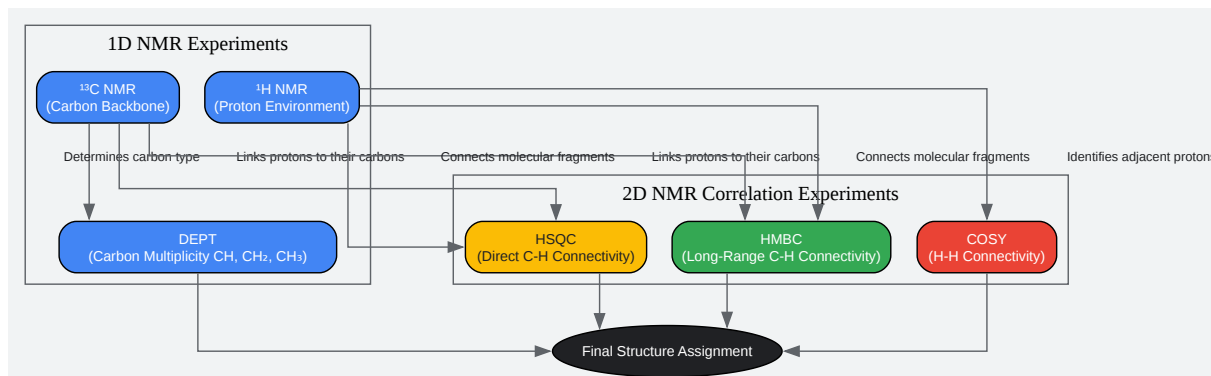
- 2D NMR Acquisition (COSY, HSQC, HMBC):
 - Acquire a COSY spectrum to establish proton-proton correlations.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[26\]](#)
 - Acquire an HSQC spectrum to determine one-bond proton-carbon correlations.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
 - Acquire an HMBC spectrum to determine long-range (2-4 bond) proton-carbon correlations.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#) This is crucial for connecting the different fragments of the molecule and assigning quaternary carbons.

Visualizations



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Caption: A troubleshooting workflow for common NMR signal assignment challenges.



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Caption: Logical relationships between 1D and 2D NMR experiments for structure elucidation.

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